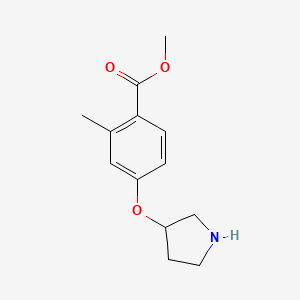

Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate

CAS No.:

Cat. No.: VC16230088

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | methyl 2-methyl-4-pyrrolidin-3-yloxybenzoate |

| Standard InChI | InChI=1S/C13H17NO3/c1-9-7-10(17-11-5-6-14-8-11)3-4-12(9)13(15)16-2/h3-4,7,11,14H,5-6,8H2,1-2H3 |

| Standard InChI Key | SBLBDXUTKSFYQJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2CCNC2)C(=O)OC |

Introduction

Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate is an organic compound that falls under the category of alpha amino acid amides. It is characterized by its complex molecular structure, which includes a pyrrolidine ring attached to a benzoate backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Applications and Potential Uses

While specific applications of Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate are not extensively documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. These may include roles as intermediates in the synthesis of bioactive molecules or as scaffolds for drug discovery.

Research Findings and Challenges

Research on Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate is limited, and there is a need for more comprehensive studies to understand its chemical properties, synthesis pathways, and potential applications. Challenges in studying this compound include the lack of detailed structural data and the absence of extensive pharmacological evaluations.

Note:

Due to the limited availability of specific information on Methyl 2-methyl-4-(pyrrolidin-3-yloxy)benzoate in reliable sources, this article focuses on general aspects of similar compounds and the need for further research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume